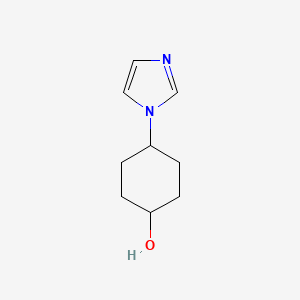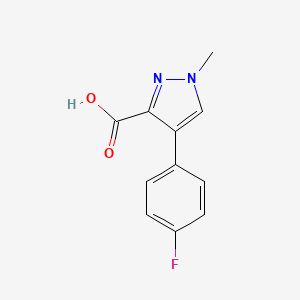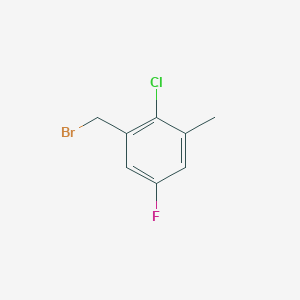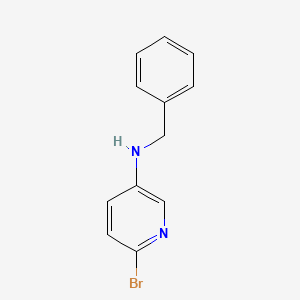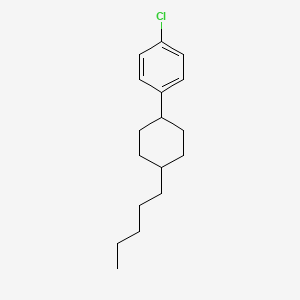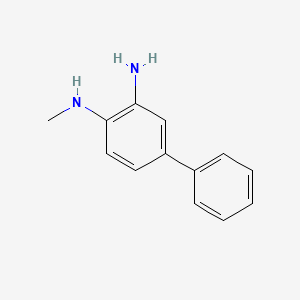
2-amino-4-phenyl-N-methyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-methyl-4-phenylbenzene-1,2-diamine is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a methyl group and a phenyl group, along with two amino groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-4-phenylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of nitroaniline derivatives. For instance, 2-nitrochlorobenzene can be treated with ammonia to produce 2-nitroaniline, which is then reduced to the corresponding diamine using zinc powder in ethanol . Another method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .
Industrial Production Methods
Industrial production of N1-methyl-4-phenylbenzene-1,2-diamine typically involves large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd-C) and hydrogen gas (H2) is common in these processes to ensure efficient and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
N1-methyl-4-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or other substituents on the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as zinc powder (Zn) or catalytic hydrogenation with Pd-C.
Substitution reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N1-methyl-4-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, such as benzimidazoles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-methyl-4-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N1-methyl-4-phenylbenzene-1,2-diamine include:
N-methylbenzene-1,2-diamine: A closely related compound with similar structural features.
4,5-Dimethyl-1,2-phenylenediamine: Another aromatic diamine with methyl substitutions.
Uniqueness
N1-methyl-4-phenylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, and two amino groups makes it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-N-methyl-4-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 |
Clé InChI |
QZYYTAXBRAAKAU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)
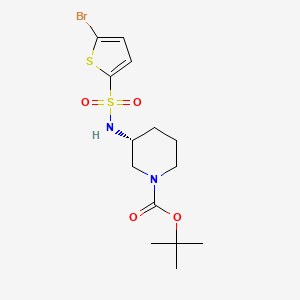
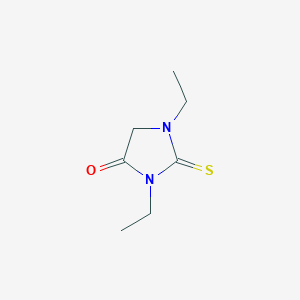
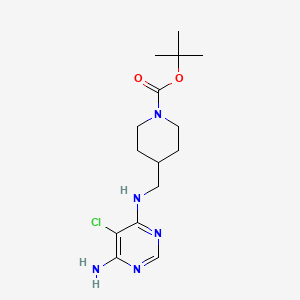
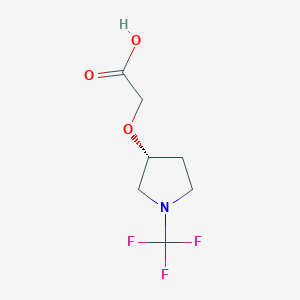
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
